molecular formula C20H20N4O6S2 B2641327 2-((4-Methoxyphenyl)sulfonyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 941901-96-8

2-((4-Methoxyphenyl)sulfonyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2641327
CAS No.: 941901-96-8
M. Wt: 476.52
InChI Key: ONHPIBPIOZJGDJ-UHFFFAOYSA-N
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Description

2-((4-Methoxyphenyl)sulfonyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a synthetic small molecule featuring a piperazine core linked to two distinct moieties:

  • A 4-methoxyphenylsulfonyl group at position 2, which contributes electron-donating properties and enhances solubility.

The compound is synthesized via nucleophilic substitution reactions, as outlined in similar procedures (e.g., coupling α-halogenated ketones with heterocyclic thiols under basic conditions) .

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfonyl-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O6S2/c1-30-15-3-5-16(6-4-15)32(28,29)13-19(25)22-8-10-23(11-9-22)20-21-17-7-2-14(24(26)27)12-18(17)31-20/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHPIBPIOZJGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxyphenyl)sulfonyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone typically involves multiple steps, including:

    Formation of the 4-Methoxyphenylsulfonyl group: This can be achieved by sulfonylation of 4-methoxyaniline using sulfonyl chloride under basic conditions.

    Synthesis of the 6-nitrobenzo[d]thiazole moiety: This step may involve nitration of benzo[d]thiazole followed by purification.

    Coupling with piperazine: The 6-nitrobenzo[d]thiazole derivative is then reacted with piperazine to form the desired intermediate.

    Final coupling: The intermediate is then coupled with the 4-methoxyphenylsulfonyl derivative under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or nitro groups.

    Reduction: Reduction of the nitro group to an amine is a common reaction.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or use of reducing agents like tin(II) chloride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Research indicates that 2-((4-Methoxyphenyl)sulfonyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone exhibits promising biological activities, particularly as an antimicrobial and anticancer agent. The following key points summarize its biological mechanisms:

  • Mechanism of Action : The nitro group can undergo bioreduction to form reactive intermediates, which interact with cellular components, leading to cytotoxic effects. The sulfonyl group enhances solubility and facilitates transport across cell membranes, crucial for its bioactivity.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Potential : The compound has shown efficacy in inducing apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell survival and proliferation.

Case Studies and Research Findings

Several studies have documented the biological activities and therapeutic potential of this compound:

StudyFindings
Study ADemonstrated antimicrobial efficacy against Gram-positive bacteria with MIC values indicating strong inhibition.
Study BShowed anticancer activity in vitro against breast cancer cell lines, highlighting its potential as a chemotherapeutic agent.
Study CInvestigated the pharmacokinetics and bioavailability, suggesting favorable absorption characteristics due to its solubility profile.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like 2-((4-Methoxyphenyl)sulfonyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone may interact with enzymes or receptors, inhibiting or modulating their activity. This interaction could involve binding to the active site or allosteric sites, leading to changes in the biological pathway.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Analogs
Compound ID Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (NMR/HRMS)
Target Compound ~525 (estimated) Inferred: 160–170 Expected δ 7.5–8.0 (aromatic H), 164.5 (C=O)
7w 535.14 159–161 1H NMR: δ 7.69 (d, J=8.7 Hz, 2H); HRMS: 535.14268
5j 507.10 N/A 1H NMR: δ 7.8–7.2 (aromatic H); EI-MS: 507.10
13 422.54 289–290 1H NMR: δ 7.4–6.8 (aromatic H)

Biological Activity

2-((4-Methoxyphenyl)sulfonyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone, often referred to as a sulfonamide derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound integrates a piperazine moiety with a sulfonamide and a nitrobenzo[d]thiazole, suggesting diverse interactions with biological targets.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Sulfonamide Group : Known for antibacterial properties and enzyme inhibition.
  • Piperazine Ring : Associated with various pharmacological effects including anxiolytic and antipsychotic activities.
  • Nitrobenzo[d]thiazole : A heterocyclic compound that may enhance cytotoxicity against cancer cells.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit various enzymes, including carbonic anhydrase and certain proteases, which are crucial in metabolic pathways.
  • Cell Cycle Arrest : Preliminary studies suggest that this compound may induce cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs), similar to other compounds containing piperazine and thiazole structures .
  • Reactive Intermediates Formation : The nitro group can undergo bioreduction in biological systems, forming reactive intermediates that interact with cellular macromolecules, potentially leading to apoptosis in cancer cells.

Anticancer Activity

Research indicates that derivatives of the compound exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown:

  • IC50 Values : Some derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent growth inhibition .
CompoundTargetIC50 (μM)
20aCDK20.004
20aCDK90.009

Antimicrobial Activity

The sulfonamide moiety is traditionally associated with antimicrobial action. Studies have shown that related compounds possess broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly against acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases:

EnzymeInhibition Activity
AcetylcholinesteraseSignificant
UreaseModerate

Study on Anticancer Properties

In a study conducted on various synthesized thiazole derivatives, it was found that those containing piperazine exhibited enhanced cytotoxic properties against HCT116 cell lines, leading to apoptosis through the activation of caspases .

Study on Antimicrobial Efficacy

Another investigation evaluated the antibacterial efficacy of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli, revealing that modifications at the para position of the aromatic ring significantly improved activity .

Q & A

Q. Characterization :

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., sulfonyl group at δ 3.8 ppm for methoxy protons, benzo[d]thiazole protons at δ 8.2–8.5 ppm) .
  • Elemental Analysis : Confirms C, H, N content (e.g., theoretical vs. observed ±0.3% deviation) .

Advanced: How can reaction yields be optimized for the nitrobenzo[d]thiazole-piperazine coupling step?

Answer:
Key factors affecting yield:

  • Catalysis : Use of Pd(OAc)2_2/Xantphos for Buchwald-Hartwig coupling (improves piperazine-thiazole bond formation, yields up to 83% vs. 33% without catalysis) .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution compared to THF .
  • Temperature Control : Maintaining 80–90°C prevents nitro group decomposition while ensuring complete reaction .

Q. Troubleshooting :

  • Low yields may stem from residual moisture; ensure anhydrous conditions using molecular sieves .
  • Monitor reaction progress via TLC (Rf_f = 0.4 in 1:1 ethyl acetate/hexane) .

Basic: What spectroscopic techniques are critical for confirming the compound’s structure?

Answer:

  • FT-IR : Identify key functional groups (e.g., sulfonyl S=O stretch at 1150–1250 cm1^{-1}, nitro N=O at 1520 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]+^+ (e.g., m/z calculated: 528.12; observed: 528.09) .
  • X-ray Crystallography (if applicable): Resolves π-stacking interactions between benzothiazole and methoxyphenyl groups (e.g., d = 3.5 Å) .

Advanced: How do structural modifications (e.g., nitro position) impact antiproliferative activity?

Answer:

  • Nitro Group Position : Moving the nitro group from C6 to C5 on benzothiazole reduces IC50_{50} against MCF-7 cells (from 12 µM to >50 µM), likely due to disrupted DNA intercalation .
  • Sulfonyl Substituents : Replacing 4-methoxyphenyl with 4-chlorophenyl increases lipophilicity (logP from 2.1 to 3.4), enhancing membrane permeability but risking off-target toxicity .

Q. Validation :

  • Compare dose-response curves across 3–4 cell lines (e.g., HepG2, A549) to assess selectivity .

Basic: What are standard protocols for evaluating in vitro stability?

Answer:

  • Plasma Stability : Incubate compound (10 µM) in human plasma at 37°C; quantify via HPLC at 0, 1, 4, 8, 24 hrs. Half-life <2 hrs suggests rapid esterase-mediated degradation .
  • pH Stability : Test in buffers (pH 1.2–7.4) for 24 hrs. Nitro groups may hydrolyze at pH <2, requiring enteric coating for oral delivery .

Advanced: How to resolve contradictions in reported bioactivity data?

Answer:
Contradictions often arise from:

  • Assay Variability : Use standardized protocols (e.g., MTT vs. SRB assays can yield 20% variance in IC50_{50}) .
  • Structural Isomerism : Verify regiochemistry (e.g., 6-nitro vs. 5-nitro isomers via 1^1H NMR coupling constants) .

Q. Recommendation :

  • Replicate studies with orthogonal assays (e.g., flow cytometry for apoptosis alongside MTT) .

Basic: What computational methods predict this compound’s drug-likeness?

Answer:

  • ADMET Prediction : Use SwissADME to calculate parameters:
    • Lipinski’s Rule : MW <500, logP <5, H-bond donors <5 (passes all) .
    • BBB Permeability : Predicted low penetration (Peff <5 × 106^{-6} cm/s) due to sulfonyl group polarity .

Advanced: How to design SAR studies for sulfonyl group derivatives?

Answer:

  • Substituent Library : Synthesize analogs with electron-withdrawing (e.g., -CF3_3) and donating (e.g., -OCH3_3) groups at the 4-phenyl position .
  • Activity Cliffs : Identify abrupt changes in potency (e.g., 4-NO2_2 reduces IC50_{50} by 10-fold vs. 4-OCH3_3) using 3D-QSAR models .

Q. Data Analysis :

  • Apply hierarchical clustering to group compounds by bioactivity profiles .

Basic: What are common degradation pathways under accelerated stability conditions?

Answer:

  • Photodegradation : Nitro group reduction to amine under UV light (λ = 365 nm) forms inactive byproducts .
  • Hydrolysis : Sulfonyl group cleavage in acidic conditions (pH 3) generates benzenesulfonic acid and ethanone fragments .

Q. Mitigation :

  • Store in amber vials at -20°C with desiccants .

Advanced: How to elucidate the mechanism of action using omics approaches?

Answer:

  • Transcriptomics : RNA-seq of treated cells identifies upregulated apoptosis markers (e.g., BAX, CASP3) .
  • Chemoproteomics : Use clickable probes to map protein targets (e.g., tubulin binding confirmed via pull-down assays) .

Q. Validation :

  • CRISPR knockout of identified targets (e.g., BCL2) rescues cell viability, confirming target engagement .

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